N,N-dichloro-2-nitroaniline
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Overview
Description
N,N-dichloro-2-nitroaniline: is an organic compound with the molecular formula C6H4Cl2N2O2 . It is a derivative of aniline, where the amino group is substituted with two chlorine atoms and a nitro group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Nitration and Chlorination: One common method involves the nitration of aniline to form 2-nitroaniline, followed by chlorination to introduce the chlorine atoms. This process typically requires the use of nitric acid and hydrochloric acid under controlled conditions.
Substitution Reactions: Another method involves the substitution of chlorine atoms in 2-nitroaniline using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In industrial settings, the production of N,N-dichloro-2-nitroaniline often involves the reaction of 2,4,5-trichloronitrobenzene with ammonia in a solvent inert to ammonia at elevated temperatures (150-220°C) .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dichloro-2-nitroaniline can undergo oxidation reactions, often resulting in the formation of nitroso or nitro derivatives.
Reduction: Reduction of this compound typically leads to the formation of corresponding amines or anilines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or anilines.
Substitution: Formation of substituted anilines with various functional groups.
Scientific Research Applications
N,N-dichloro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dichloro-2-nitroaniline involves its interaction with molecular targets through its nitro and chl
Properties
CAS No. |
59483-70-4 |
---|---|
Molecular Formula |
C6H4Cl2N2O2 |
Molecular Weight |
207.01 g/mol |
IUPAC Name |
N,N-dichloro-2-nitroaniline |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-9(8)5-3-1-2-4-6(5)10(11)12/h1-4H |
InChI Key |
BSUFVRGLMWXUDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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